molecular formula C14H11IOS B1323969 2-Iodo-2'-thiomethylbenzophenone CAS No. 890098-51-8

2-Iodo-2'-thiomethylbenzophenone

Cat. No.: B1323969
CAS No.: 890098-51-8
M. Wt: 354.21 g/mol
InChI Key: JOVCOGDUTRTLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-2'-thiomethylbenzophenone is a benzophenone derivative featuring an iodine atom at the 2-position of one aromatic ring and a thiomethyl (–SCH₃) group at the 2'-position of the adjacent ring. This compound is part of a broader class of iodinated aromatic ketones, which are valued in organic synthesis for their reactivity in cross-coupling reactions, nucleophilic substitutions, and as intermediates in medicinal chemistry . Its commercial availability through suppliers like Leap Chem Co., Ltd. underscores its utility in research and industrial applications, though detailed physicochemical data (e.g., melting point, solubility) remain underreported in the literature .

Properties

IUPAC Name

(2-iodophenyl)-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVCOGDUTRTLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641534
Record name (2-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-51-8
Record name (2-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-2’-thiomethylbenzophenone typically involves the iodination of 2’-thiomethylbenzophenone. One common method is the reaction of 2’-thiomethylbenzophenone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of 2-Iodo-2’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-2’-thiomethylbenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzophenones depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

Scientific Research Applications

2-Iodo-2’-thiomethylbenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-2’-thiomethylbenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom and thiomethyl group can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Key Substituents Reactivity Highlights Applications Reference
This compound Iodo, thiomethyl Nucleophilic substitution (iodine), sulfur-mediated coordination Organocatalysis, drug intermediates
2-Iodo-2,2-difluoroacetophenone Iodo, difluoro LiEt3BH-mediated enolate formation Fluorinated β-hydroxy ketones
3-Iodo-2-phenylbenzo[b]thiophene Iodo, phenyl Cross-coupling reactions Electrooxidation catalysts
2-Iodo-2'-nitro-4,4'-dimethyldiphenyl Iodo, nitro, methyl Diazotization to iodonium salts Diphenylene oxide synthesis

Research Findings and Implications

  • This contrasts with electron-withdrawing groups (e.g., nitro, fluoro) in analogs .
  • Reactivity : The iodine atom’s polarizability and size make it superior to chlorine or bromine in SN2 reactions, though its stability under harsh conditions may require optimization .
  • Synthetic Utility: While 2-Iodo-2,2-difluoroacetophenone is well-studied in fluorinated enolate chemistry, this compound offers unique opportunities for sulfur-based functionalization, such as thioether oxidation to sulfones or participation in metal-catalyzed C–S bond formations .

Biological Activity

2-Iodo-2'-thiomethylbenzophenone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound features a benzophenone core with an iodine atom and a thiomethyl group attached. Its chemical structure can be represented as follows:

C15H12IS(Molecular Weight 320 23 g mol)\text{C}_{15}\text{H}_{12}\text{I}\text{S}\quad (\text{Molecular Weight 320 23 g mol})

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit cytochrome P450 enzymes, leading to altered drug metabolism and potential therapeutic effects in cancer treatment.
  • Modulation of Gene Expression : It can influence transcription factors, thereby affecting the expression of genes involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated that the compound could serve as a scaffold for developing new antimicrobial agents, particularly in treating infections caused by resistant bacteria.

Study 2: Anticancer Mechanism

In another study, researchers investigated the anticancer mechanism of the compound using MCF-7 cells. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which contributed to cell death through oxidative stress pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.